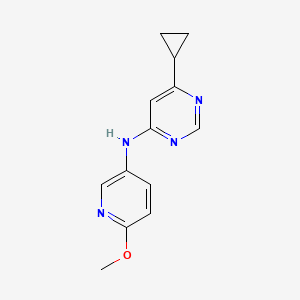

6-环丙基-N-(6-甲氧吡啶-3-基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

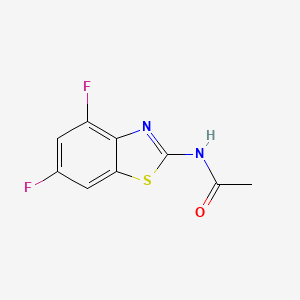

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a chemical compound. It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action . Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine, involves the use of bioisosterism . This process involves designing and synthesizing a series of pyrimidinamine derivatives using pyrimidifen as a template . The new compounds show excellent fungicidal activity . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .Chemical Reactions Analysis

Pyrimidinamine derivatives, including 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .科学研究应用

抗真菌应用

对嘧啶衍生物的研究,例如某些二甲基嘧啶衍生物的合成和抗真菌测试,已显示出对曲霉和黑曲霉等真菌有良好的抗真菌作用。这些研究表明嘧啶-4-胺衍生物在开发抗真菌剂方面的潜力,表明 6-环丙基-N-(6-甲氧基吡啶-3-基)嘧啶-4-胺在抗真菌研究中具有可能的应用 (Jafar 等人,2017)。

抗高血压活性

吡啶并[2,3-d]嘧啶-7-胺的衍生物已被评估其抗高血压活性,展示了嘧啶-4-胺化合物在开发降血压药物中的潜力。这项研究表明,包括 6-环丙基-N-(6-甲氧基吡啶-3-基)嘧啶-4-胺在内的类似结构可能具有抗高血压特性,这可能有利于治疗高血压 (Bennett 等人,1981)。

缓蚀

对嘧啶衍生物的研究还证明了它们作为酸性环境中低碳钢的缓蚀剂的有效性。这种应用在工业环境中尤为重要,在工业环境中,腐蚀会导致严重的经济损失。对新型嘧啶衍生物(例如 7-甲氧基吡啶并[2,3-d]嘧啶-4-胺)的研究表明 6-环丙基-N-(6-甲氧基吡啶-3-基)嘧啶-4-胺在防腐中的潜在用途 (Yadav 等人,2015)。

作用机制

Target of Action

The primary target of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

While the exact mode of action for this compound is not explicitly stated in the search results, it can be inferred from the target of action. The compound likely interacts with DPP4, potentially inhibiting its activity. This inhibition could lead to an increase in the levels of active incretin hormones, thereby promoting a decrease in blood glucose levels .

Biochemical Pathways

The compound’s interaction with DPP4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion. By inhibiting DPP4, the compound prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .

Result of Action

The result of the compound’s action would be an increase in the levels of active incretin hormones, leading to increased insulin secretion. This would result in a decrease in blood glucose levels, which could be beneficial in the management of conditions like diabetes .

未来方向

The future directions for the research and development of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine and other pyrimidinamine derivatives are promising. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus .

属性

IUPAC Name |

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-18-13-5-4-10(7-14-13)17-12-6-11(9-2-3-9)15-8-16-12/h4-9H,2-3H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSZJAGJLNHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC2=NC=NC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

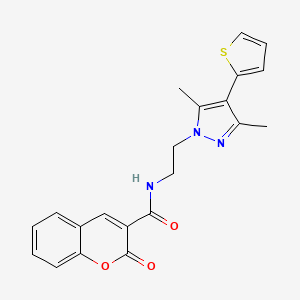

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

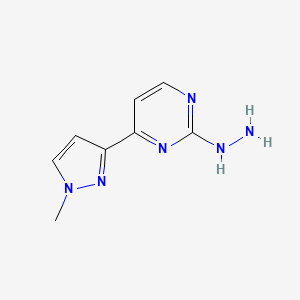

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

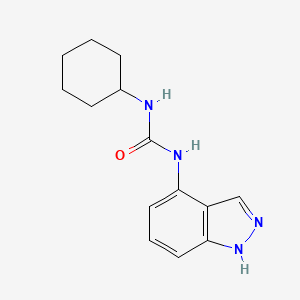

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)

![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)

![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)